Ferric Phosphate

Description

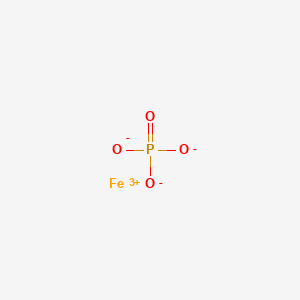

Structure

2D Structure

Properties

IUPAC Name |

iron(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJZTOZJJYAKHQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FePO4, FeO4P | |

| Record name | iron(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13463-10-0 (dihydrate), 13816-45-0 (li salt), 51833-68-2 (unspecified hydrate), 20074-52-6 (Parent) | |

| Record name | Ferric phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9035672 | |

| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White, grayish-white, or light-pink solid, practically insoluble in water; Loses water above 140 deg C; [Merck Index] Whitish odorless crystals or powder; [MSDSonline] | |

| Record name | Ferric phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

White, grayish-white, or light pink, orthorhombic or monoclinic crystals or amorphous powder. Loses water above 140 °C; density: 2.8. Practically insoluble in water; readily soluble in hydrochloric acid; slowly soluble in nitric acid. /Dihydrate/ | |

| Record name | FERRIC ORTHOPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10045-86-0, 10402-24-1 | |

| Record name | Ferric phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, iron salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BAA189V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC ORTHOPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Amorphous vs. Crystalline Ferric Phosphate: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide on the Core Properties, Characterization, and Biological Fate of Amorphous and Crystalline Ferric Phosphate.

Introduction

This compound (FePO₄) is an inorganic iron salt with relevance in pharmaceuticals, nutrition, and materials science. It exists in two primary solid-state forms: crystalline and amorphous. The arrangement of atoms in these forms—ordered in crystalline structures and disordered in amorphous solids—profoundly influences their physicochemical properties and, consequently, their biological performance. For researchers, scientists, and drug development professionals, understanding the distinct characteristics of amorphous versus crystalline this compound is critical for applications ranging from iron supplementation and food fortification to drug delivery systems. This technical guide provides a comprehensive overview of the core differences between these two forms, detailing their properties, the experimental methods used for their characterization, and their interactions within biological systems.

Physicochemical Properties: A Comparative Analysis

The structural differences between amorphous and crystalline this compound give rise to significant variations in their physical and chemical properties. Amorphous this compound generally exhibits superior solubility and bioavailability, which is attributed to its higher free energy state and lack of a long-range ordered crystal lattice.[1]

Quantitative Data Summary

The following table summarizes key quantitative data comparing the properties of amorphous and crystalline this compound based on findings from various studies. It is important to note that specific values can vary depending on the manufacturing process and particle size.

| Property | Amorphous this compound | Crystalline this compound | Key Observations |

| Appearance | White, grayish-white, or light pink amorphous powder[2] | White, grayish-white, or light pink orthorhombic or monoclinic crystals[2] | Visual appearance is often similar, requiring analytical techniques for differentiation. |

| Density (g/cm³) | ~2.87 (dihydrate)[2] | ~2.87 (dihydrate)[2] | Density is comparable between the two forms. |

| Specific Surface Area (SSA) (m²/g) | Generally higher; can be significantly increased with nanoparticle synthesis (e.g., 68.6 to 194.7 for nanoparticles) | Generally lower (e.g., 25 to 65 for crystalline dihydrate) | Amorphous forms, especially nanoparticles, present a larger surface area for interaction. |

| Solubility in Dilute Acid (e.g., 0.1N HCl) | Significantly higher; strongly correlated with amorphous content. One study showed amorphous FePO₄ to be over five times more soluble than its crystalline counterpart. | Lower; decreases with higher crystallinity. | Higher solubility of the amorphous form is a key driver of its enhanced bioavailability. |

| Relative Bioavailability Value (RBV) % (vs. Ferrous Sulfate) | High; can approach that of ferrous sulfate, especially for nanoparticles (up to 96-99%). | Low; reported as low as 10-33%. | The amorphous form is significantly more bioavailable for iron absorption. |

| Amorphous Content (%) | High (by definition) | Low (by definition) | The degree of amorphous content is a direct predictor of solubility and bioavailability. |

Biological Interactions and Cellular Uptake

The primary application of this compound in a biological context is as a source of iron. The mechanism of iron absorption from this compound in the gastrointestinal tract is a critical consideration for its use in nutritional supplements and fortified foods.

Iron Absorption Signaling Pathway

The absorption of non-heme iron, such as that from this compound, primarily occurs in the duodenum. The process involves the reduction of ferric iron (Fe³⁺) to its more soluble ferrous form (Fe²⁺), followed by transport into the enterocytes.

The main transporter responsible for the uptake of ferrous iron is the Divalent Metal Transporter 1 (DMT1). Studies on Caco-2 cells have shown that iron uptake from this compound nanoparticles is predominantly mediated by DMT1. For nanoparticles, there is also evidence of a secondary absorption pathway via endocytosis (clathrin-mediated endocytosis and micropinocytosis).

Applications in Drug Development

The unique properties of this compound, particularly in its amorphous nanoparticle form, have opened avenues for its use in drug delivery. The biocompatibility, high bioavailability, and magnetic properties of this compound nanoparticles make them suitable as drug carriers. For instance, they have been explored as a delivery vehicle for the anticancer drug doxorubicin, where the complexation of the drug with Fe³⁺ enhanced its cytotoxicity and selectivity towards cancer cells. Furthermore, this compound nanoparticles have shown potential in stabilizing RNA, suggesting applications in the delivery of RNA-based therapeutics.

Experimental Protocols

Accurate characterization of the solid-state form of this compound is crucial. The following sections detail the methodologies for key experiments used to differentiate and quantify amorphous and crystalline content.

Synthesis of Amorphous and Crystalline this compound

A general workflow for the synthesis and characterization of this compound polymorphs is outlined below. The specific conditions, such as pH, temperature, and precursors, will determine the final solid-state form.

Synthesis of Amorphous this compound: Amorphous this compound can be synthesized by rapid precipitation from aqueous solutions of an iron (III) salt (e.g., ferric chloride) and a phosphate source (e.g., phosphoric acid or a phosphate salt) under conditions that inhibit crystal growth, such as controlling the pH. Another method involves flame spray pyrolysis of precursors like Fe(III)-acetylacetonate and tri-butylphosphate to produce amorphous nanopowders.

Synthesis of Crystalline this compound: Crystalline this compound can be obtained by controlling the pH and temperature of a solution containing an iron compound and phosphoric acid to promote crystal growth. In some methods, an amorphous this compound intermediate is first formed, washed, and then crystallized.

Powder X-ray Diffraction (PXRD) for Crystallinity Assessment

Objective: To determine the degree of crystallinity of a this compound sample. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad halo.

Methodology:

-

Sample Preparation: The this compound powder is packed into a sample holder. Care must be taken to ensure a flat, smooth surface and to minimize preferred orientation of crystals.

-

Instrument Setup: A powder diffractometer with a copper X-ray source is typically used. The scan range is generally set from approximately 2 to 45 degrees 2-theta.

-

Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded. A blank scan of the sample holder is also run to account for background artifacts.

-

Data Analysis: The resulting diffraction pattern is analyzed. The presence of sharp peaks indicates crystallinity, while a broad, diffuse background (halo) is characteristic of amorphous content. The percentage of amorphous content can be estimated by deconvoluting the pattern and comparing the integrated areas of the crystalline peaks and the amorphous halo.

Dynamic Vapor Sorption (DVS) for Amorphous Content Quantification

Objective: To quantify the amorphous content in a predominantly crystalline this compound sample. This technique is highly sensitive and can detect low levels of amorphous material (as low as 0.5% w/w).

Methodology:

-

Principle: Amorphous regions in a material are less stable and have a higher affinity for solvent vapors (typically water) than crystalline regions. DVS measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH).

-

Sample Preparation: A small amount of the this compound sample is placed in the DVS instrument.

-

Experimental Run: The sample is subjected to a pre-defined humidity program, typically starting from 0% RH and incrementally increasing to a high RH (e.g., 90%), followed by a desorption phase.

-

Data Analysis: The amount of moisture sorbed by the sample at a specific RH is proportional to the amorphous content. A calibration curve is often created using physical mixtures of known amorphous and crystalline content to quantify the amorphous percentage in an unknown sample.

AOAC Rat Hemoglobin Repletion Bioassay for Bioavailability

Objective: To determine the relative bioavailability value (RBV) of iron from a this compound source compared to a highly bioavailable standard, such as ferrous sulfate.

Methodology:

-

Animal Model: Weanling rats are made anemic by feeding them an iron-deficient diet.

-

Repletion Phase: The anemic rats are divided into groups and fed diets supplemented with known levels of iron from the reference standard (ferrous sulfate) and the test materials (different forms of this compound). A control group continues on the iron-deficient diet.

-

Hemoglobin Measurement: After a repletion period (typically 2 weeks), blood samples are taken, and hemoglobin levels are measured.

-

Data Analysis: The gain in hemoglobin iron is calculated for each group. The RBV is determined by comparing the slope of the dose-response curve (hemoglobin gain vs. iron intake) for the this compound source to that of the ferrous sulfate standard.

Conclusion

The solid-state form of this compound is a critical determinant of its functionality, particularly in biological applications. Amorphous this compound, with its disordered atomic structure, consistently demonstrates higher solubility and bioavailability compared to its crystalline counterpart. This makes it a more effective source of iron for nutritional purposes and a promising candidate for advanced drug delivery systems. A thorough understanding and application of characterization techniques such as PXRD and DVS are essential for controlling the quality and predicting the in vivo performance of this compound-based products. For professionals in drug development and nutritional science, harnessing the properties of amorphous this compound offers significant opportunities for creating more effective and reliable products.

References

A Comprehensive Technical Guide to the Solubility of Ferric Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ferric phosphate (FePO₄) in a variety of solvents. Understanding the solubility characteristics of this inorganic compound is critical for its application in diverse fields, including pharmaceuticals, agriculture, and food science. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents logical workflows to guide researchers in their studies.

Overview of this compound Solubility

This compound is an inorganic salt that is generally considered insoluble in water. Its solubility is significantly influenced by the solvent system, temperature, pH, and the presence of complexing agents. The crystalline form of this compound is less soluble than its amorphous counterpart.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents. It is important to note that there can be discrepancies in reported values due to differences in experimental conditions and the physical form of the this compound used (e.g., anhydrous vs. dihydrate, crystalline vs. amorphous).

Table 1: Solubility of this compound in Aqueous Systems

| Solvent | Temperature (°C) | pH | Solubility | Form |

| Water | 20 | 7 | 1.86 x 10⁻⁹ mg/L[1] | Not Specified |

| Water | 100 | Not Specified | 0.642 g/100 mL[2][3] | Dihydrate |

| Phosphoric Acid (1.13 wt%) | 25 (298.15 K) | Acidic | Increases significantly with acid concentration[4] | Dihydrate |

| Phosphoric Acid (10.7 wt%) | 25 (298.15 K) | Acidic | Increases significantly with acid concentration[4] | Dihydrate |

Table 2: Solubility Product Constants (Ksp) for this compound

| Form | Ksp | Log Ksp |

| Amorphous | - | -21.8 |

| Crystalline (Strengite) | - | -26.8 |

| Not Specified | 9.91 x 10⁻¹⁶ | -15.0 |

Note: The significant variation in Ksp values highlights the influence of the solid's physical state and the experimental method used for determination.

Table 3: Qualitative and Semi-Quantitative Solubility in Various Solvents

| Solvent | Solubility | Notes |

| Acids | ||

| Hydrochloric Acid (HCl) | Soluble | Readily soluble in dilute solutions. |

| Sulfuric Acid (H₂SO₄) | Soluble | |

| Nitric Acid (HNO₃) | Slowly Soluble | |

| Acetic Acid | Insoluble | |

| Bases | ||

| Hot Aqueous Ammonia | Decomposes | |

| Organic Solvents | ||

| Ethanol | Insoluble | |

| Methanol | Insoluble | |

| Acetone | Insoluble | Generally considered insoluble in most common organic solvents. |

| Complexing Agents | ||

| Ammonium Citrate | Soluble | Forms soluble iron complexes. |

| EDTA | Soluble | Forms soluble iron complexes, enhancing solubility. |

Factors Influencing this compound Solubility

The dissolution of this compound is a complex process governed by several factors. The interplay of these factors determines the extent to which this compound will dissolve in a given solvent system.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for obtaining reliable solubility data. The shake-flask method is the most widely recognized and reliable technique for determining the equilibrium solubility of a sparingly soluble salt like this compound.

General Shake-Flask Method

This method involves equilibrating a surplus of the solid compound with the solvent of interest over a defined period, followed by the separation of the saturated solution and quantification of the dissolved solute.

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Detailed Methodology

1. Materials and Reagents:

- This compound (of known purity and form, e.g., dihydrate, amorphous).

- Solvent of interest (e.g., deionized water, specific concentration of acid, buffer solution of a specific pH).

- Flasks with stoppers (e.g., Erlenmeyer flasks).

- Constant temperature shaker bath or incubator.

- Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate pore size, typically 0.22 µm).

- Analytical instrumentation for quantifying iron concentration (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), or a colorimetric method).

2. Procedure:

- Preparation: Accurately prepare the desired solvent systems.

- Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess is crucial to ensure that a saturated solution is achieved.

- Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

- Phase Separation: After equilibration, carefully separate the solid and liquid phases. This is a critical step to avoid including any undissolved solid in the sample for analysis. Centrifugation at a high speed followed by filtration of the supernatant is a common and effective method.

- Analysis: Accurately dilute the saturated filtrate and analyze the concentration of iron using a calibrated analytical instrument.

- Calculation: Calculate the solubility of this compound from the determined iron concentration, taking into account the molar mass of this compound and any dilutions performed.

Conclusion

The solubility of this compound is a multifaceted property that is highly dependent on the surrounding chemical environment. While it is practically insoluble in water, its solubility is significantly enhanced in acidic conditions and in the presence of complexing agents. For researchers and professionals in drug development, a thorough understanding of these solubility characteristics is paramount for formulation design and predicting bioavailability. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of this compound solubility in various solvent systems.

References

An In-depth Technical Guide to the Electrochemical Properties of Ferric Phosphate (FePO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric phosphate (FePO₄), a compound of significant interest in materials science, has garnered substantial attention for its role as a precursor to the highly successful lithium iron phosphate (LiFePO₄) cathode material used in lithium-ion batteries. Beyond its role as a starting material, this compound itself exhibits intriguing electrochemical properties, particularly in its amorphous form, making it a candidate for various electrochemical applications. This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, detailing its structural variations, electrochemical performance, and the experimental methodologies used for its characterization.

Structural Polymorphs of this compound

This compound exists in several crystalline and amorphous forms, with each polymorph displaying distinct structural characteristics that influence its electrochemical behavior.

-

Amorphous FePO₄: This form lacks long-range atomic order and is considered promising for battery applications due to its potentially isotropic ion diffusion pathways.

-

Monoclinic FePO₄: This crystalline form exhibits a specific arrangement of FeO₆ octahedra and PO₄ tetrahedra.[1]

-

Trigonal FePO₄: This is another crystalline polymorph with a different spatial arrangement of its constituent ions.[2][3] It is considered the most stable polymorph at ambient pressure.[2]

-

Orthorhombic FePO₄: This phase can be obtained through the delithiation of olivine-LiFePO₄ or by compressing trigonal FePO₄ at high pressures.[2]

The synthesis method plays a crucial role in determining the resulting polymorph. Liquid-phase reactions can yield amorphous and monoclinic FePO₄, while high-temperature processes can produce the trigonal form.

Electrochemical Performance

The electrochemical performance of this compound is highly dependent on its structure, with amorphous FePO₄ generally exhibiting more promising characteristics as a cathode material compared to its crystalline counterparts.

Voltage and Specific Capacity

Amorphous FePO₄ is considered a promising 3 V cathode material for lithium-ion batteries and can approach its theoretical capacity. It typically exhibits a sloping charge-discharge voltage profile, which is characteristic of a single-phase insertion/extraction mechanism. In contrast, the crystalline forms often show lower voltage and significantly lower capacity.

| FePO₄ Polymorph | Discharge Voltage (vs. Li/Li⁺) | Specific Capacity | C-Rate | Cycling Stability | Reference |

| Amorphous | ~3.0 V | 175.6 mAh/g | 0.1C | - | |

| Amorphous | - | 139.1 mAh/g | 5C | - | |

| Amorphous (with graphene) | - | 151 mAh/g | 20 mA/g | 94% retention after 160 cycles | |

| Amorphous (with graphene) | - | 44 mAh/g | 1000 mA/g | - | |

| Amorphous | - | 175.4 mAh/g | 50 mA/g | Stable for 500 cycles at 200 mA/g | |

| Amorphous | - | >150 mAh/g | - | - | |

| Trigonal | Lower than amorphous | Lower than amorphous | - | - |

Rate Capability and Cycling Stability

The rate capability and cycling stability of amorphous FePO₄ can be significantly enhanced through strategies such as nanostructuring and the incorporation of conductive additives like graphene. The porous nature of some synthesized amorphous FePO₄ materials can also contribute to improved performance by facilitating ion transport.

Ionic and Electronic Conductivity

A major challenge for this compound, similar to LiFePO₄, is its inherently low electronic and ionic conductivity. This limitation hinders its practical application and is a key area of research. Strategies to overcome this include carbon coating and doping to enhance conductivity.

Electrochemical Reaction Mechanism

The fundamental electrochemical process in a this compound cathode involves the insertion and extraction of lithium ions, accompanied by the reduction and oxidation of the iron centers (Fe³⁺ ↔ Fe²⁺).

Discharge: FePO₄ + xLi⁺ + xe⁻ → LiₓFePO₄ Charge: LiₓFePO₄ → FePO₄ + xLi⁺ + xe⁻

This reaction is generally considered to be a reversible process, particularly in the amorphous phase.

Experimental Protocols for Electrochemical Characterization

A suite of electrochemical techniques is employed to evaluate the performance of this compound as a battery material.

Electrode Preparation

A typical working electrode is prepared by mixing the active material (FePO₄), a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 8:1:1. This slurry is then cast onto a current collector, such as aluminum foil, and dried under vacuum.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the redox reactions and the reversibility of the electrochemical processes.

-

Typical Scan Rate: 0.1 mV s⁻¹

-

Potential Window: The voltage range is typically set to encompass the redox potentials of the Fe³⁺/Fe²⁺ couple, for instance, between 2.0 V and 4.2 V vs. Li/Li⁺.

Galvanostatic Cycling

Galvanostatic charge-discharge cycling is performed to determine the specific capacity, voltage profile, rate capability, and cycling stability of the material.

-

C-rate: A range of C-rates (e.g., 0.1C, 1C, 5C, etc.) are used to evaluate the rate performance. 1C corresponds to a full charge or discharge in one hour.

-

Voltage Cut-offs: The upper and lower voltage limits are set to prevent overcharging and over-discharging of the electrode.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the kinetics of the electrochemical processes, including charge transfer resistance and ion diffusion.

-

Frequency Range: A wide frequency range is typically scanned, for example, from 10⁻² Hz to 10⁶ Hz.

-

AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied to the system.

Synthesis of this compound Polymorphs

The electrochemical properties of this compound are intrinsically linked to its synthesis.

-

Amorphous FePO₄: Can be synthesized via methods like co-precipitation.

-

Monoclinic FePO₄: Can be obtained through hydrothermal procedures followed by dehydration.

-

Trigonal FePO₄: Often prepared by the high-temperature calcination of amorphous or monoclinic precursors.

Conclusion

This compound, particularly in its amorphous form, presents a compelling case for further investigation as a cathode material for lithium-ion and sodium-ion batteries. Its favorable voltage range and respectable specific capacity, coupled with the abundance and low cost of its constituent elements, make it an attractive alternative to more conventional cathode materials. However, overcoming the inherent challenges of low electronic and ionic conductivity remains a critical hurdle. Future research efforts focused on nanostructuring, composite material design, and doping strategies will be crucial in unlocking the full potential of this compound in next-generation energy storage systems.

References

- 1. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural properties and electrochemical performance of different polymorphs of FePO4 as raw materials for lithium ion electrodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Structural properties and electrochemical performance of different polymorphs of FePO4 as raw materials for lithium ion electrodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Thermal Decomposition of Ferric Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ferric phosphate dihydrate (FePO₄·2H₂O), a compound of interest in various fields, including materials science and pharmaceuticals. This document outlines the multi-step decomposition process, presents quantitative data from thermal analysis, details experimental methodologies, and provides visual representations of the decomposition pathway and experimental workflow.

Core Concepts of Thermal Decomposition

The thermal decomposition of this compound dihydrate is a complex process involving the sequential loss of water molecules, ultimately yielding anhydrous this compound. This transformation is typically studied using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). These methods provide valuable information about the temperature ranges of decomposition, the associated weight loss, and the nature of the thermal events (endothermic or exothermic).

The process is generally understood to occur in two main stages, corresponding to the removal of the two water molecules. The precise temperatures and kinetics of these stages can be influenced by factors such as heating rate, atmospheric conditions, and the material's structural properties.[1][2]

Quantitative Analysis of Thermal Decomposition

The following table summarizes the key quantitative data associated with the thermal decomposition of this compound dihydrate, as determined by TGA/DTA.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| Stage 1 | ~130 - 162 | ~9.4% | Loss of the first water molecule (FePO₄·2H₂O → FePO₄·H₂O + H₂O)[3] |

| Stage 2 | ~162 - 400 | ~9.4% | Loss of the second water molecule (FePO₄·H₂O → FePO₄ + H₂O)[3] |

| Crystallization | ~485 - 600 | No significant mass loss | Exothermic transition from amorphous to crystalline FePO₄[3] |

Note: The temperature ranges and mass loss percentages are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

A typical experimental setup for analyzing the thermal decomposition of this compound dihydrate involves the use of a simultaneous TGA/DTA or TGA/DSC instrument. The following protocol outlines the key steps for such an analysis.

Objective:

To determine the thermal stability and decomposition pathway of this compound dihydrate.

Materials and Equipment:

-

This compound dihydrate (FePO₄·2H₂O) sample

-

TGA/DTA or TGA/DSC instrument

-

High-purity nitrogen or air for purging

-

Alumina or platinum crucibles

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound dihydrate sample into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument's furnace.

-

Purge the furnace with a constant flow of inert gas (e.g., nitrogen) or air at a typical flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to establish a stable atmosphere.

-

-

Thermal Program:

-

Initial Isotherm: Hold the temperature at a stable ambient temperature (e.g., 30°C) for 5-10 minutes to allow the system to equilibrate.

-

Dynamic Heating: Heat the sample from the initial temperature to a final temperature of approximately 800-1000°C. A constant heating rate of 10 K/min is commonly used.

-

Final Isotherm: Hold the sample at the maximum temperature for a few minutes to ensure the completion of all reactions.

-

-

Data Collection: Continuously record the sample mass (TGA), the temperature difference between the sample and reference (DTA), and the heat flow (DSC) as a function of temperature throughout the experiment.

-

Data Analysis:

-

Analyze the TGA curve to determine the onset and completion temperatures of each mass loss step and the percentage of mass loss.

-

Analyze the DTA/DSC curve to identify endothermic and exothermic events corresponding to dehydration, phase transitions, or decomposition.

-

Visualizing the Decomposition and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical progression of the thermal decomposition of this compound dihydrate and a typical experimental workflow for its analysis.

References

The Coordination Chemistry of Ferric Phosphate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferric phosphate (FePO₄) is an inorganic compound that has garnered significant interest across various scientific disciplines, including materials science, catalysis, and biomedicine. Its coordination chemistry, centered around the interaction of the ferric ion (Fe³⁺) with the phosphate anion (PO₄³⁻), gives rise to a diverse range of structures with unique physicochemical properties. This technical guide provides a comprehensive overview of the core aspects of this compound coordination chemistry, with a particular focus on its synthesis, characterization, and applications relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound exists in both anhydrous and hydrated forms, with the dihydrate (FePO₄·2H₂O) being a common variant. The anhydrous form often adopts a crystal structure similar to α-quartz, featuring tetrahedral Fe(III) and phosphate sites.[1][2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | FePO₄ (anhydrous) |

| FePO₄·2H₂O (dihydrate) | |

| Molar Mass | 150.82 g/mol (anhydrous) |

| 186.85 g/mol (dihydrate) | |

| Appearance | Yellow-brown solid (anhydrous) |

| White to grayish-white powder (dihydrate) | |

| Density | 3.056 g/cm³ (anhydrous) |

| 2.87 g/cm³ (dihydrate) | |

| Solubility in Water | Insoluble (anhydrous) |

| 0.642 g/100 mL at 100 °C (dihydrate)[1] | |

| Solubility Product (Ksp) | 9.91 × 10⁻¹⁶ |

| Melting Point | Decomposes at 250 °C (dihydrate)[1] |

Synthesis of this compound Coordination Complexes

Several synthetic methodologies are employed to produce this compound materials with controlled particle size, morphology, and crystallinity. The choice of method significantly influences the material's properties and its suitability for specific applications.

Experimental Protocols

1. Co-precipitation Method

This method involves the precipitation of this compound from aqueous solutions of an iron(III) salt and a phosphate source.

-

Materials: Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O), phosphoric acid (H₃PO₄, 85%), ammonium hydroxide (NH₄OH).

-

Procedure:

-

Prepare a 1 M solution of Fe(NO₃)₃ and H₃PO₄ in distilled water.

-

Use a 3 M NH₄OH solution to adjust the pH of the solution to 1.5.

-

Slowly add all solutions into a continuous stirring tank reactor (CSTR) at a rate of 0.08 L/h.

-

Maintain the reaction temperature at 60 °C and a stirring speed of 900 RPM.

-

Continue the reaction for a desired duration (e.g., 3, 7, or 10 hours) to obtain a white or pale-yellow precipitate.

-

Collect the precipitate by filtration and wash it several times with deionized water.

-

To obtain anhydrous FePO₄, calcine the precipitate at 600 °C in air for 3 hours.

-

2. Hydrothermal Synthesis

Hydrothermal methods utilize elevated temperatures and pressures to promote the crystallization of this compound.

-

Materials: Ferric salt (e.g., FeCl₃), phosphoric acid (H₃PO₄), and a pH-adjusting agent (e.g., NaOH).

-

Procedure:

-

Prepare an aqueous solution containing the ferric salt and phosphoric acid in a desired molar ratio.

-

Adjust the pH of the solution.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 150-220 °C) for a defined period (e.g., 6-12 hours).

-

Allow the autoclave to cool to room temperature.

-

Collect the resulting precipitate by filtration, wash with deionized water and ethanol, and dry.

-

3. Sol-Gel Method

The sol-gel process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then gelled to form a solid material.

-

Materials: Ferric chloride (FeCl₃), phosphoric acid (H₃PO₄), and a gelating agent like ethylene oxide or propylene oxide.

-

Procedure:

-

Dissolve FeCl₃ and H₃PO₄ in a suitable solvent, such as a mixture of ethanol and toluene.

-

Introduce the gelating agent (e.g., by bubbling ethylene oxide gas) to initiate gel formation.

-

Allow the gel to age for a specific period.

-

Dry the gel to remove the solvent, often at a moderate temperature (e.g., 50-120 °C).

-

The resulting xerogel can be further calcined at higher temperatures (e.g., above 600 °C) to induce crystallization.

-

Structural Characterization

The structural and physicochemical properties of this compound complexes are elucidated using a variety of analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The coordination of the phosphate group to the ferric ion can be observed through shifts in the P-O stretching frequencies.

Table 2: FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of adsorbed water |

| ~1630 | H-O-H bending of adsorbed water |

| ~1030-1055 | P-O stretching (ν₃) |

| ~944-990 | P-O symmetric stretching (ν₁) |

| ~620 | O-P-O out-of-plane bending (ν₄) |

| ~520-540 | O-P-O antisymmetric bending (ν₂) |

Note: The exact positions of the peaks can vary depending on the crystallinity, hydration state, and presence of other coordinating ligands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions in this compound complexes. The maximum absorption wavelength (λmax) for Fe(III)-phosphoric acid solutions is around 290.5 nm.

Thermodynamic and Stability Data

The thermodynamic stability of this compound complexes is crucial for understanding their formation and behavior in various environments.

Table 3: Thermodynamic and Stability Data for this compound

| Parameter | Value | Conditions |

| Standard Enthalpy of Formation (ΔfH°) | -1888 kJ/mol | FePO₄·2H₂O (dihydrate) |

| Standard Molar Entropy (S°) | 171.3 J/(mol·K) | FePO₄·2H₂O (dihydrate) |

| Stability Constant (logK) | 2.23 | Fe/phosphate system |

Applications in Drug Development and Beyond

The unique properties of this compound have led to its exploration in several high-impact applications.

Drug Delivery

This compound nanoparticles are being investigated as biocompatible carriers for targeted drug delivery. Their high surface area allows for the loading of therapeutic agents, and their magnetic properties can be exploited for magnetic targeting and magnetic resonance imaging (MRI).

The cellular uptake of this compound nanoparticles is a critical step in their function as drug delivery vehicles. This process often occurs through endocytosis, a mechanism by which cells internalize molecules by engulfing them.

Catalysis

This compound exhibits catalytic activity in various chemical transformations, notably in oxidative dehydrogenation reactions. These reactions are important for the production of valuable chemicals. The catalytic cycle involves the redox chemistry of the iron center.

Energy Storage

This compound is a key precursor in the synthesis of lithium iron phosphate (LiFePO₄), a widely used cathode material in lithium-ion batteries. The electrochemical performance of LiFePO₄ is intrinsically linked to the properties of the FePO₄ precursor. The charge-discharge mechanism involves the intercalation and deintercalation of lithium ions.

Conclusion

The coordination chemistry of this compound offers a rich and versatile platform for the development of advanced materials. Its straightforward synthesis, tunable properties, and biocompatibility make it a compelling candidate for applications in drug delivery, catalysis, and energy storage. A thorough understanding of its synthesis-structure-property relationships, as outlined in this guide, is essential for harnessing its full potential in these and other emerging fields. Further research into the precise control of nanoparticle morphology and surface chemistry will undoubtedly unlock new and exciting applications for this remarkable coordination compound.

References

Environmental Fate and Transport of Ferric Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental fate and transport of ferric phosphate (FePO₄), a compound of significant interest due to its use as an active ingredient in molluscicides and as a nutrient supplement. This document synthesizes available data on its physicochemical properties, mobility in soil and water, and persistence, providing a core resource for environmental risk assessment.

Physicochemical Properties

This compound is an inorganic compound whose environmental behavior is largely dictated by its physical and chemical characteristics. It exists in various hydrated and crystalline forms, which significantly influences its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes and References |

| Molecular Formula | FePO₄ | [1] |

| Molecular Weight | 150.82 g/mol | [1][2][3] |

| Appearance | Yellowish-white to buff-colored powder.[4] | Odorless. |

| Water Solubility | Insoluble to sparingly soluble. | The dihydrate form has a reported solubility of 0.642 g/100 mL at 100 °C. However, at ambient environmental temperatures, it is considered virtually insoluble. |

| Solubility Product (Ksp) | 9.9 x 10⁻¹⁶ (for FePO₄ · 2H₂O) to 1.0 x 10⁻²⁶ | The Ksp for this compound is highly dependent on its form (amorphous vs. crystalline) and hydration state. Values for amorphous forms are generally higher (less stable, more soluble) than for crystalline forms like strengite. A value of 10⁻²¹⁹ has also been cited in a water treatment context. |

| Vapor Pressure | Non-volatile. | This compound is a stable, non-volatile solid. |

Environmental Fate

The environmental fate of this compound is characterized by its low mobility and persistence, with its ultimate sinks being incorporation into the soil matrix and uptake by plants.

Dissolution and Speciation in Water

Due to its very low solubility product constant (Ksp), this compound does not readily dissolve in water. When it does, it dissociates into ferric (Fe³⁺) and orthophosphate (PO₄³⁻) ions. The equilibrium is governed by the following equation:

FePO₄(s) ⇌ Fe³⁺(aq) + PO₄³⁻(aq)

The extremely low Ksp values indicate that the equilibrium lies far to the left, resulting in negligible concentrations of dissolved ions in water under neutral pH conditions. However, solubility increases in acidic conditions, such as those found in the stomach, which is relevant for its use as a food additive.

Transport and Mobility in Soil

The transport of this compound in the terrestrial environment is minimal. Several key processes contribute to its low mobility:

-

Strong Adsorption: this compound is expected to be strongly adsorbed to soil particles. The phosphate anion (PO₄³⁻) has a high affinity for iron and aluminum oxides present in many soils, forming stable complexes. This strong binding significantly limits its potential for leaching.

-

Low Leaching Potential: As a consequence of its low water solubility and strong adsorption to soil, this compound has a very low potential to leach through the soil profile and contaminate groundwater. The amount of iron and phosphate added to the soil from its use as a molluscicide is considered negligible compared to the amounts naturally present.

-

Particle-Bound Transport: While leaching of dissolved forms is unlikely, some transport may occur through soil erosion, where the compound is moved along with the soil particles to which it is adsorbed.

The logical pathway for this compound's fate in the soil is illustrated in the diagram below.

Persistence and Degradation

This compound is considered a persistent substance in the environment as it does not undergo significant biotic or abiotic degradation. Instead of breaking down into different chemical compounds, it dissociates into iron and phosphate ions, which are then incorporated into the natural iron and phosphorus cycles of the soil. These components are essential nutrients for plants and soil microorganisms. Therefore, its persistence is not considered an environmental risk.

Ecotoxicological Profile

This compound exhibits a very low toxicity profile to a wide range of non-target organisms.

Table 2: Summary of Ecotoxicity Data

| Organism Group | Endpoint | Result | Conclusion | Reference |

| Birds | Acute Oral LD₅₀ (Quail) | > 5000 mg/kg | Practically non-toxic | |

| Fish | 96-hr LC₅₀ | - | Practically non-toxic | |

| Aquatic Invertebrates | 48-hr EC₅₀ (Daphnia magna) | - | Practically non-toxic | |

| Earthworms | 14-day LC₅₀ | No adverse effects at high concentrations | Not harmful | |

| Bees | Acute Contact/Oral LD₅₀ | - | Unlikely to be exposed |

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate and transport of chemicals like this compound.

Soil Column Leaching Study (Adapted from OECD 312)

This study is designed to evaluate the mobility of a substance and its degradation products in soil, simulating the potential for leaching to groundwater.

Objective: To determine the vertical movement and distribution of this compound in a soil column after the application of simulated rainfall.

Methodology:

-

Column Preparation: A glass column (e.g., 30 cm length) is packed with a representative soil, sieved to <2 mm. The soil is then saturated with a solution of 0.01M CaCl₂ to mimic soil solution ionic strength.

-

Test Substance Application: A known amount of the test substance (this compound), often radiolabeled (e.g., with ³²P or ³³P) to facilitate detection, is applied uniformly to the soil surface.

-

Leaching: "Artificial rain" (0.01M CaCl₂) is applied to the top of the column at a controlled rate for a specified period (e.g., 48 hours).

-

Sample Collection: The leachate that passes through the column is collected at regular intervals.

-

Analysis: At the end of the experiment, the soil column is frozen and segmented into sections (e.g., every 5-6 cm). Both the leachate fractions and the soil segments are analyzed for the concentration of the parent compound and any transformation products.

-

Data Interpretation: A mass balance is calculated to account for the total applied substance. The distribution in the soil segments and leachate indicates the substance's mobility. For this compound, it is expected that the vast majority would remain in the top layers of the soil column.

The workflow for a typical soil column leaching experiment is depicted below.

Phosphorus Adsorption Isotherm Study

This experiment quantifies the adsorption of phosphate to soil particles, which is critical for understanding its mobility.

Objective: To determine the relationship between the concentration of phosphate in solution and the amount of phosphate adsorbed by the soil at equilibrium.

Methodology:

-

Sample Preparation: A series of solutions with varying concentrations of phosphate are prepared.

-

Equilibration: A known mass of soil is added to each phosphate solution. The mixtures are then shaken on a reciprocating shaker for a set period (e.g., 24 hours) to reach equilibrium.

-

Separation: The soil suspension is centrifuged, and the supernatant is filtered (e.g., through Whatman No. 42 filter paper) to separate the solution from the soil particles.

-

Analysis: The concentration of phosphate remaining in the filtrate is determined, typically using the colorimetric molybdate blue ascorbic acid reduction method at a wavelength of 880 nm.

-

Calculation: The amount of phosphate adsorbed by the soil is calculated as the difference between the initial and final solution concentrations.

-

Modeling: The results are fitted to adsorption isotherm models, such as the Langmuir or Freundlich equations, to determine the soil's maximum phosphate adsorption capacity.

Analytical Methods

The determination of phosphate concentrations in environmental samples (soil and water) is a critical component of fate and transport studies.

Table 3: Common Analytical Methods for Phosphate Determination

| Method | Principle | Application | Notes and References |

| Molybdenum Blue Spectrophotometry | Orthophosphate reacts with molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced to form a stable blue-colored complex. The intensity of the blue color is proportional to the phosphate concentration. | Water and soil extracts. | A widely used, standard colorimetric method. Absorbance is typically measured around 880 nm. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Samples are introduced into an argon plasma, which excites the atoms. The emitted light is measured at element-specific wavelengths to quantify the concentration. | Total phosphorus in digested soil and water samples. | Provides elemental analysis for total phosphorus content. |

| Ion Chromatography | Anions in the sample are separated on an ion-exchange column and detected by conductivity. | Orthophosphate in water samples. | Useful for speciation and can simultaneously measure other anions. |

Conclusion

The environmental fate and transport of this compound are characterized by its low water solubility, strong adsorption to soil particles, and subsequent incorporation into the natural nutrient cycle. These properties result in minimal mobility and a very low risk to aquatic ecosystems through leaching. This compound is persistent in that it does not chemically degrade, but rather becomes a source of essential iron and phosphorus nutrients in the soil. Its ecotoxicological profile confirms its low risk to non-target organisms. Standardized experimental protocols are available to quantify its environmental behavior, providing a robust framework for risk assessment.

References

An In-depth Technical Guide to the Phase Diagram and Stability of Ferric Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric phosphate (FePO₄) is an inorganic compound of significant interest across various scientific and industrial domains, including as a cathode material in lithium-ion batteries, a component in specialized glass manufacturing, and in certain pharmaceutical applications. A thorough understanding of its phase behavior and stability under different temperature and pressure conditions is critical for its synthesis, characterization, and application. This technical guide provides a comprehensive overview of the this compound phase diagram, the stability of its various polymorphs, and the experimental methodologies employed for their characterization.

Polymorphs of this compound

This compound is known to exist in several crystalline and amorphous forms. The primary polymorphs include:

-

Trigonal (α-FePO₄, berlinite-type): The most common and stable form at ambient conditions, isostructural with α-quartz.[1]

-

Orthorhombic (High-Pressure form): A denser phase with space group Cmcm, which becomes stable at high pressures.[2][3][4] In this structure, the iron atoms are octahedrally coordinated.[1]

-

Monoclinic: Another crystalline phase of anhydrous FePO₄.

-

Amorphous: A non-crystalline form of this compound.

Additionally, hydrated forms of this compound, such as FePO₄·2H₂O, exist and can serve as precursors in the synthesis of anhydrous phases.

Phase Diagram and Stability

A complete, experimentally determined pressure-temperature (P-T) phase diagram for pure FePO₄ is not available in a single comprehensive source. However, based on various studies, a qualitative P-T phase diagram can be constructed, highlighting the stability regions of the major polymorphs.

At ambient pressure, the trigonal berlinite phase is the most stable polymorph. Upon heating, it undergoes a phase transition to β-quartz-type FePO₄ at approximately 980 K.

Under the application of pressure, the berlinite phase transforms into a high-pressure orthorhombic (Cmcm) phase. This transition is reported to occur at pressures around 2-3 GPa at room temperature. Some studies also report the concurrent formation of an amorphous phase alongside the crystalline high-pressure phase. The high-pressure orthorhombic phase is about 23% denser than the berlinite form.

The high-pressure phase is metastable at ambient pressure and reverts to the more stable berlinite form upon heating. This irreversible exothermic transition occurs at approximately 700 °C.

The following diagram illustrates the logical relationship between the main this compound polymorphs under varying temperature and pressure.

Caption: Phase transitions of major this compound polymorphs.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the phase transitions and crystallographic properties of this compound polymorphs.

Table 1: Phase Transition Data for this compound (FePO₄)

| Transition | Temperature (°C) | Pressure (GPa) | Notes |

| Trigonal (berlinite) → Orthorhombic (HP) | Room Temperature | ~2-3 | Transformation to a denser, octahedrally coordinated phase. |

| Orthorhombic (HP) → Trigonal (berlinite) | ~700 | Ambient | Irreversible exothermic transition upon heating. |

| Trigonal (α-quartz type) → Trigonal (β-quartz type) | ~707 | Ambient | α-β phase transition. |

Table 2: Crystallographic Data for Major this compound (FePO₄) Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Density (g/cm³) |

| Trigonal (berlinite) | Trigonal | P3₁21 | 5.036 | 5.036 | 11.255 | - | 3.056 |

| Orthorhombic (HP) | Orthorhombic | Cmcm | - | - | - | - | ~3.76 |

Note: Lattice parameters for the high-pressure orthorhombic phase can vary with pressure. The density is significantly higher than the berlinite form.

Experimental Protocols

The characterization of this compound polymorphs and the determination of their phase transitions rely on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline phases of this compound and determining their crystal structures.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically a few tenths of a gram) is finely ground into a homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites. The powder is then carefully mounted onto a sample holder, ensuring a flat and level surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) is used.

-

Data Collection: The XRD pattern is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 1-2° per minute. The specific range and speed can be adjusted based on the sample's crystallinity and the desired resolution.

-

Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions (2θ values) and intensities. Phase identification is achieved by comparing the experimental pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD). Rietveld refinement can be employed for detailed structural analysis, including lattice parameter determination.

The following diagram illustrates a typical experimental workflow for XRD analysis.

Caption: Experimental workflow for XRD analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal stability and phase transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 5-10 mg) is placed into an aluminum or alumina crucible. An empty crucible is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using standard materials like indium.

-

Data Collection: The sample and reference are heated and/or cooled at a constant rate (e.g., 10 K/min) in a controlled inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The temperature program is set to cover the range of interest for phase transitions. For example, to study the dehydration of FePO₄·2H₂O and subsequent phase transitions of anhydrous FePO₄, a range from room temperature to 800 °C or higher might be used.

-

Data Analysis: The DSC curve plots the heat flow versus temperature. Endothermic peaks represent processes that absorb heat (e.g., melting, dehydration), while exothermic peaks represent heat-releasing processes (e.g., crystallization, decomposition). The onset temperature, peak temperature, and enthalpy of transitions can be determined from the curve.

Mössbauer Spectroscopy

57Fe Mössbauer spectroscopy is a powerful technique for probing the local chemical environment and magnetic properties of iron atoms in this compound.

Methodology:

-

Sample Preparation: A thin, uniform layer of the powdered this compound sample is prepared to act as the absorber.

-

Instrumentation: A Mössbauer spectrometer consisting of a radioactive source (typically 57Co in a rhodium matrix), a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and a data acquisition system is used.

-

Data Collection: The spectrometer measures the resonant absorption of gamma rays by the 57Fe nuclei in the sample as a function of the source velocity. The velocity is scanned over a range appropriate for iron compounds (e.g., ±10 mm/s).

-

Data Analysis: The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus source velocity. The spectrum is fitted with Lorentzian lines to extract key parameters:

-

Isomer Shift (δ): Provides information about the oxidation state (Fe³⁺) and coordination environment of the iron atoms. It is typically reported relative to a standard, such as metallic iron at room temperature.

-

Quadrupole Splitting (ΔE_Q): Indicates the symmetry of the electric field at the iron nucleus, providing insights into the local structural distortions.

-

Hyperfine Magnetic Field (B_hf): If the material is magnetically ordered, this parameter reveals the magnitude of the internal magnetic field at the iron nucleus.

-

The following diagram illustrates the key components and their relationship in a Mössbauer spectroscopy experiment.

Caption: Schematic of a Mössbauer spectroscopy setup.

Conclusion

The phase diagram of this compound, while not yet fully mapped with high precision over all temperature and pressure ranges, reveals a rich polymorphism with distinct stability fields. The trigonal berlinite structure is the ground state at ambient conditions, transforming to a denser orthorhombic phase under high pressure. Understanding these phase relationships and the kinetics of their transformations is crucial for controlling the synthesis of desired polymorphs for specific applications. The experimental techniques of XRD, DSC, and Mössbauer spectroscopy provide a powerful combination of tools for the comprehensive characterization of the structural, thermal, and electronic properties of this compound. The detailed methodologies provided in this guide serve as a valuable resource for researchers and professionals working with this important material.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ferric Phosphate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ferric phosphate (FePO₄) nanoparticles via co-precipitation, hydrothermal, and sol-gel methods. This compound nanoparticles are of significant interest for various biomedical applications, including drug delivery and nutritional supplementation, owing to their biocompatibility and unique physicochemical properties.[1] This document outlines step-by-step procedures for their preparation and includes characterization data and a discussion of their application in cancer therapy.

Data Presentation: Comparative Analysis of Synthesis Methods

The choice of synthesis method significantly influences the physicochemical properties of the resulting this compound nanoparticles. The following table summarizes typical quantitative data obtained for nanoparticles synthesized by co-precipitation, hydrothermal, and sol-gel methods.

| Synthesis Method | Precursors | Particle Size (nm) | Zeta Potential (mV) | Morphology | Reference |

| Co-precipitation | Iron (III) Chloride (FeCl₃), Sodium Phosphate (Na₃PO₄) | 50 - 150 | -15 to -30 | Aggregated Spheres | Adapted from[2][3] |

| Hydrothermal | Iron (III) Nitrate [Fe(NO₃)₃], Phosphoric Acid (H₃PO₄) | 30 - 100 | +15 to +30 | Rod-like or Spherical | [4][5] |

| Sol-Gel | Iron (III) Nitrate [Fe(NO₃)₃], Triethyl Phosphate [TEP, (C₂H₅)₃PO₄] | 20 - 80 | +20 to +40 | Amorphous or Crystalline Spheres |

Experimental Protocols

Detailed methodologies for the three primary synthesis routes are provided below. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Co-precipitation Synthesis of this compound Nanoparticles

This protocol describes a straightforward method for synthesizing this compound nanoparticles at room temperature.

Materials:

-

Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

-

Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Centrifuge and centrifuge tubes

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of iron (III) chloride by dissolving 2.70 g of FeCl₃·6H₂O in 100 mL of deionized water.

-

Prepare a 0.1 M solution of trisodium phosphate by dissolving 3.80 g of Na₃PO₄·12H₂O in 100 mL of deionized water.

-

-

Precipitation:

-

Place the iron (III) chloride solution in a beaker on a magnetic stirrer and stir vigorously.

-

Slowly add the trisodium phosphate solution dropwise to the iron (III) chloride solution. A yellowish-white precipitate of this compound will form immediately.

-

-

Aging:

-

Continue stirring the suspension for 1 hour at room temperature to allow the nanoparticles to age and stabilize.

-

-

Washing:

-

Collect the precipitate by centrifugation at 4000 rpm for 15 minutes.

-

Discard the supernatant and resuspend the pellet in deionized water.

-

Repeat the washing process three times with deionized water and twice with ethanol to remove unreacted precursors and byproducts.

-

-

Drying:

-

After the final wash, resuspend the nanoparticle pellet in a minimal amount of ethanol and transfer it to a petri dish.

-

Dry the nanoparticles in an oven at 60°C for 12 hours to obtain a fine powder.

-

Protocol 2: Hydrothermal Synthesis of this compound Nanoparticles

This method yields crystalline this compound nanoparticles with controlled morphology.

Materials:

-

Iron (III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]

-

Phosphoric acid (H₃PO₄, 85%)

-

Deionized water

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Centrifuge and centrifuge tubes

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.2 M solution of iron (III) nitrate by dissolving 8.08 g of Fe(NO₃)₃·9H₂O in 100 mL of deionized water.

-

Prepare a 0.2 M solution of phosphoric acid by diluting the appropriate volume of 85% H₃PO₄ in 100 mL of deionized water.

-

-

Reaction Mixture:

-

In a beaker, mix equal volumes of the iron (III) nitrate and phosphoric acid solutions under constant stirring.

-

-

Hydrothermal Treatment:

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave, filling it to no more than 80% of its capacity.

-

Seal the autoclave and place it in an oven preheated to 180°C.

-

Maintain the temperature for 12 hours.

-

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation at 4000 rpm for 15 minutes.

-

-

Washing and Drying:

-

Wash the collected nanoparticles three times with deionized water and twice with ethanol.

-

Dry the final product in an oven at 80°C for 12 hours.

-

Protocol 3: Sol-Gel Synthesis of this compound Nanoparticles

This technique allows for the formation of highly pure and homogenous this compound nanoparticles.

Materials:

-

Iron (III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]

-

Triethyl phosphate (TEP, (C₂H₅)₃PO₄)

-

Absolute ethanol

-

Ammonia solution (NH₄OH, 25%)

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and a burette

-

Drying oven and furnace

Procedure:

-

Sol Preparation:

-

Dissolve 4.04 g of Fe(NO₃)₃·9H₂O in 50 mL of absolute ethanol with vigorous stirring to form a clear solution.

-

In a separate beaker, dissolve 2.15 mL of triethyl phosphate in 50 mL of absolute ethanol.

-

Slowly add the triethyl phosphate solution to the iron (III) nitrate solution while stirring continuously.

-

-

Gelation:

-

Add ammonia solution dropwise to the mixture until a gel is formed. The gelation is indicated by a significant increase in viscosity.

-

-

Aging:

-

Cover the beaker and let the gel age at room temperature for 24 hours.

-

-

Drying and Calcination:

-

Dry the aged gel in an oven at 100°C for 12 hours to remove the solvent.

-

Grind the dried gel into a powder and calcine it in a furnace at 500°C for 2 hours to obtain crystalline this compound nanoparticles.

-

Visualizations

Experimental Workflow: Co-precipitation Synthesis

Caption: Workflow for co-precipitation synthesis of this compound nanoparticles.

Signaling Pathway: Doxorubicin-Loaded this compound Nanoparticles in Cancer Therapy

This compound nanoparticles can be utilized as carriers for anticancer drugs like doxorubicin. Upon internalization by cancer cells, the acidic environment of endosomes and lysosomes can facilitate the release of both ferric ions (Fe³⁺) and doxorubicin. The released Fe³⁺ can be reduced to ferrous ions (Fe²⁺), which then participate in the Fenton reaction with endogenous hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). This leads to oxidative stress, lipid peroxidation, and ultimately, apoptotic cell death. Doxorubicin itself also contributes to cytotoxicity by intercalating with DNA and inhibiting topoisomerase II.

Caption: Mechanism of action for doxorubicin-loaded this compound nanoparticles.

References

- 1. mdpi.com [mdpi.com]

- 2. Pilot-scale co-precipitation synthesis of a novel active ingredient made of ultrasmall iron (oxyhydr)oxide nanoparticles for the treatment of hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Co-Precipitation Synthesis of Ferric Phosphate: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of ferric phosphate (FePO₄) via the co-precipitation method. This synthesis technique is widely recognized for its simplicity, cost-effectiveness, and control over the physicochemical properties of the resulting particles, making it a valuable method for various applications, including pharmaceuticals and drug development.

Introduction to the Co-Precipitation Method

The co-precipitation method for synthesizing this compound is a straightforward and widely used technique that involves the simultaneous precipitation of ferric ions (Fe³⁺) and phosphate ions (PO₄³⁻) from a solution. This method allows for the formation of this compound particles with controlled size, morphology, and crystallinity by manipulating reaction parameters such as pH, temperature, precursor concentration, and stirring rate. The resulting this compound can be amorphous or crystalline, with amorphous forms often exhibiting higher solubility and bioavailability.

In the context of drug development, this compound is primarily investigated as a phosphate binder for the treatment of hyperphosphatemia in patients with chronic kidney disease. Additionally, the nanoparticle form of this compound holds potential in drug delivery systems due to its biocompatibility and the ability to act as a carrier for therapeutic agents.